molecular formula C9H16ClNO2 B12547475 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B12547475
M. Wt: 205.68 g/mol
InChI Key: MMLLNOPINXUEQC-UHFFFAOYSA-N
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Description

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the synthesis of similar compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .

Chemical Reactions Analysis

Types of Reactions

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific substituents and the unique combination of oxygen and nitrogen atoms in the spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-7-9(3-2-5-10-7)4-6-12-8(9)11;/h7,10H,2-6H2,1H3;1H

InChI Key

MMLLNOPINXUEQC-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCN1)CCOC2=O.Cl

Origin of Product

United States

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